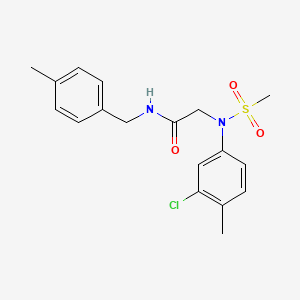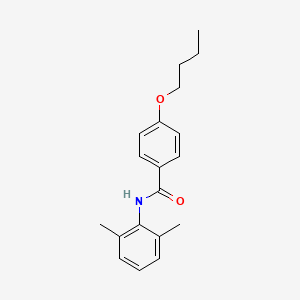![molecular formula C17H24N6O B5180605 N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5180605.png)
N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide, commonly known as PPPT, is a tetrazole derivative that has gained significant attention in the scientific community due to its diverse pharmacological properties. PPPT has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Mecanismo De Acción
PPPT exerts its pharmacological effects through multiple mechanisms of action. It inhibits the activity of acetylcholinesterase and monoamine oxidase B, leading to increased levels of acetylcholine and dopamine, respectively. PPPT also reduces oxidative stress and inflammation in the brain, which contributes to its neuroprotective effects.
Biochemical and Physiological Effects:
PPPT has been shown to have a wide range of biochemical and physiological effects. It increases the levels of acetylcholine, dopamine, serotonin, and norepinephrine, which are all important neurotransmitters involved in various physiological processes. PPPT also reduces oxidative stress and inflammation, which can lead to neuroprotection and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPPT has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, PPPT also has limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for PPPT research, including its potential use in combination with other drugs for the treatment of neurological disorders. PPPT could also be modified to improve its solubility and reduce its potential toxicity. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of PPPT in humans.
Métodos De Síntesis
PPPT can be synthesized through a multi-step process that involves the reaction of 3-phenylpropylamine with tetrazole-1-acetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the treatment of the reduced intermediate with acetic anhydride.
Aplicaciones Científicas De Investigación
PPPT has been extensively studied for its potential therapeutic applications in treating various neurological disorders. In Alzheimer's disease, PPPT has been shown to improve memory and cognitive function in animal models by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. PPPT has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In Parkinson's disease, PPPT has been shown to protect dopaminergic neurons, which are responsible for the production of dopamine, a neurotransmitter involved in motor control. PPPT achieves this by inhibiting the activity of monoamine oxidase B, an enzyme that breaks down dopamine. PPPT has also been shown to have antidepressant effects by increasing the levels of serotonin and norepinephrine, two neurotransmitters involved in mood regulation.
Propiedades
IUPAC Name |
N-(3-phenylpropyl)-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c24-17(18-10-6-9-15-7-2-1-3-8-15)14-23-16(19-20-21-23)13-22-11-4-5-12-22/h1-3,7-8H,4-6,9-14H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPKJGIFQQSZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=NN2CC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5180523.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5180536.png)
![1-(4-biphenylyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5180538.png)
![4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B5180546.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5180551.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5180557.png)
![N-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]acetamide](/img/structure/B5180559.png)
![4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5180568.png)
![6-[4-(benzyloxy)-3-ethoxyphenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5180573.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5180577.png)
![1'-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5180587.png)


